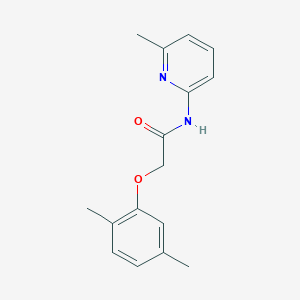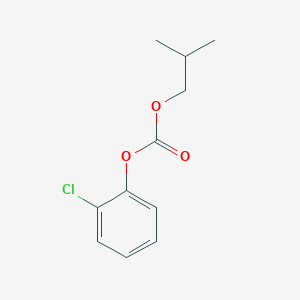
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to work through the activation of the innate immune system. This compound has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to activate the production of cytokines, such as TNF-alpha and IFN-alpha, which can lead to the destruction of cancer cells. This compound may also work by disrupting the blood supply to tumors, which can inhibit their growth and spread. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is that it has been extensively studied for its anti-cancer properties, and its mechanism of action is relatively well understood. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of this compound is that it can be toxic at high doses, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for 2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research. One area of interest is the development of new cancer treatments based on the anti-cancer properties of this compound. Another area of interest is the use of this compound as a tool for studying cancer biology and developing new cancer treatments. In addition, there is interest in exploring the anti-inflammatory and anti-angiogenic effects of this compound, which could have potential applications in the treatment of other diseases.
Méthodes De Synthèse
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetamide. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form this compound. The synthesis of this compound is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)14(9-11)20-10-16(19)18-15-6-4-5-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNSEDXUCPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)



![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)

![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)

![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)
![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
